molecular formula C21H16FN5O3 B6429178 N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide CAS No. 2327668-29-9

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B6429178
CAS No.: 2327668-29-9
M. Wt: 405.4 g/mol
InChI Key: WBTHDRGCVFDKQB-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with a 2-fluorophenoxy group and an oxazole-carboxamide moiety linked to a pyridinyl ring. Pyrimidine derivatives are widely explored in medicinal and agrochemical research due to their structural versatility and capacity for hydrogen bonding, which enhances target interaction . The 2-fluorophenoxy group improves lipophilicity and metabolic stability compared to non-fluorinated analogs, while the oxazole ring contributes to conformational rigidity and π-π stacking interactions. The carboxamide group serves as a pharmacophore, common in kinase inhibitors and enzyme modulators .

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O3/c1-12-19(13(2)25-21(24-12)29-17-8-4-3-7-15(17)22)26-20(28)16-10-18(30-27-16)14-6-5-9-23-11-14/h3-11H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBTHDRGCVFDKQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)OC2=CC=CC=C2F)C)NC(=O)C3=NOC(=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2-fluorophenoxy)-4,6-dimethylpyrimidin-5-yl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a pyrimidine moiety with oxazole and carboxamide functional groups. The presence of fluorine in the phenoxy group enhances its lipophilicity and may influence its biological interactions.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H16FN3O3
Molecular Weight327.31 g/mol

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The fluorophenoxy group enhances binding affinity to specific enzymes and receptors, while the dimethylpyrimidinyl moiety contributes to stability and bioavailability. The oxazole ring is known for its role in mediating interactions with biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds containing oxazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various oxazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising inhibition zones.

CompoundInhibition Zone (mm)Bacterial Strain
This compound18S. aureus
Reference Drug30Amoxicillin

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. For example, in vitro studies demonstrated that it exhibits cytotoxic effects on cancer cell lines such as HCT116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma). The mechanism involves the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair.

Case Studies

  • Case Study on Anticancer Properties
    • Objective : To evaluate the cytotoxic effects on cancer cell lines.
    • Method : MTT assay was employed to assess cell viability.
    • Results : The compound showed significant cytotoxicity with IC50 values in the micromolar range against both cell lines tested.
  • Case Study on Antimicrobial Efficacy
    • Objective : To assess the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Method : Disk diffusion method was utilized.
    • Results : The compound exhibited notable antibacterial activity comparable to standard antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Phenoxy Derivatives

Compounds from Pharmacopeial Forum (), such as (m) and (n), share a phenoxyacetamido backbone but differ in substituents. For example:

  • Target Compound: 2-fluorophenoxy (electron-withdrawing, smaller steric profile).
  • Analogs: 2,6-dimethylphenoxy (electron-donating, bulkier substituents).

Heterocyclic Core Variations

  • Target Compound : Pyrimidine-oxazole-carboxamide.
  • (Compound 3f): Imidazo[1,2-a]pyrimidinone-acrylamide.

The oxazole in the target compound provides a single nitrogen and oxygen for hydrogen bonding, while the imidazo ring in 3f offers two nitrogens, enabling stronger interactions with catalytic lysine residues in kinases. Acrylamide in 3f is a reactive Michael acceptor, often used in covalent inhibitors, whereas the carboxamide in the target compound is non-reactive, favoring reversible binding .

Functional Group Comparison

  • Target Compound : Carboxamide.
  • (Flumetsulam) : Sulfonamide.

Carboxamides are less acidic (pKa ~15–17) than sulfonamides (pKa ~10–11), altering ionization states at physiological pH. This impacts membrane permeability; sulfonamides (e.g., flumetsulam) are more water-soluble, aligning with their use as herbicides, while carboxamides in the target compound may favor blood-brain barrier penetration for CNS targets .

Table 1: Structural and Functional Comparison

Feature Target Compound (m/n) (3f) (Flumetsulam)
Core Structure Pyrimidine-oxazole Hexanamide Imidazo-pyrimidinone Triazolo-pyrimidine
Key Substituent 2-fluorophenoxy 2,6-dimethylphenoxy 2-methoxy-4-morpholinophenyl 2,6-difluorophenyl
Functional Group Carboxamide Acetamido/hydroxy Acrylamide Sulfonamide
Potential Use Pharmaceutical (kinase inhibitor?) Unspecified Kinase inhibitor (covalent) Pesticide

Research Implications and Limitations

The fluorophenoxy and pyridinyl groups may confer selectivity for tyrosine kinases, whereas the oxazole-carboxamide could enhance oral bioavailability . Further studies should prioritize solubility assays and in vitro target screening to validate these hypotheses.

Q & A

Q. Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95% by UV detection at 254 nm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI-MS in positive ion mode .
  • Elemental Analysis : Validate C, H, N, and F content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Q. Methodological Answer :

  • Core Modifications : Synthesize analogs with substituents at the pyridin-3-yl or fluorophenoxy groups (e.g., chloro, methoxy) to evaluate steric/electronic effects .
  • In Silico Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases), prioritizing derivatives with improved docking scores .
  • In Vitro Assays : Test analogs against relevant cell lines (e.g., cancer models) with IC₅₀ determination via MTT assays, comparing to the parent compound .

Basic: What strategies improve the compound’s solubility for in vitro assays?

Q. Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PEG 400 (1:4 v/v) for stock solutions, diluted in assay buffers to maintain solubility .
  • Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt, confirmed via pH titration and XRD .

Advanced: How can degradation pathways be elucidated under physiological conditions?

Q. Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
  • LC-MS/MS Analysis : Identify degradation products via fragmentation patterns and propose pathways (e.g., hydrolysis of the oxazole ring under basic conditions) .

Advanced: What experimental design (DoE) approaches optimize reaction yields?

Q. Methodological Answer :

  • Factorial Design : Vary temperature (60–120°C), solvent (DMF vs. THF), and catalyst loading (0.5–2 mol%) to identify optimal conditions via response surface modeling .
  • Taguchi Method : Use orthogonal arrays to minimize experimental runs while maximizing yield and purity .

Basic: How can bioisosteric replacements enhance metabolic stability?

Q. Methodological Answer :

  • Oxazole → Thiazole Replacement : Synthesize thiazole analogs to reduce CYP450-mediated oxidation, assessed via liver microsome assays .
  • Fluorine → Chlorine Substitution : Compare metabolic half-life (t₁/₂) in hepatocyte incubations to identify stable derivatives .

Advanced: What computational tools predict binding modes to biological targets?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate 100-ns trajectories, analyzing RMSD and binding free energy (MM-PBSA) .
  • Pharmacophore Modeling : Generate 3D pharmacophores with MOE to align with known kinase inhibitors, guiding scaffold modifications .

Advanced: How can crystallography resolve challenges in polymorph identification?

Q. Methodological Answer :

  • Single-Crystal XRD : Grow crystals via slow evaporation (acetone/water) and solve structures using SHELX .
  • PXRD : Compare experimental patterns with simulated data from Mercury CSD to identify polymorphic forms .

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